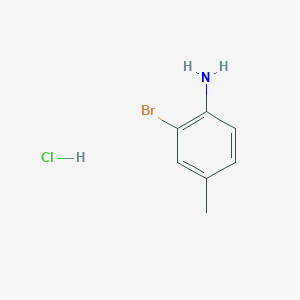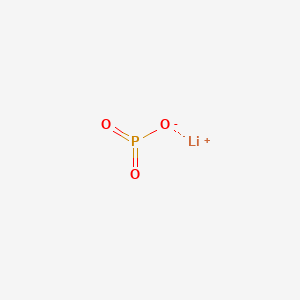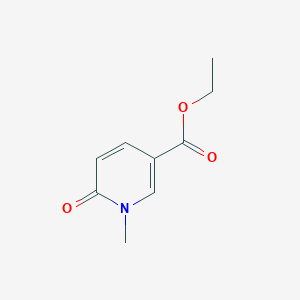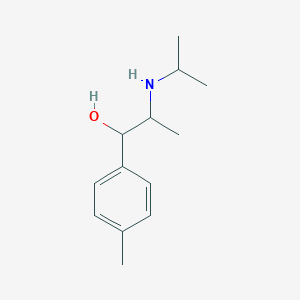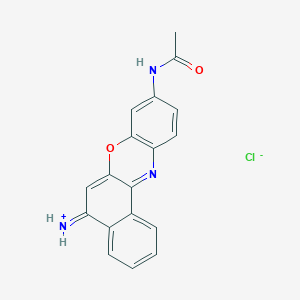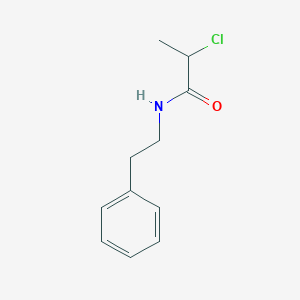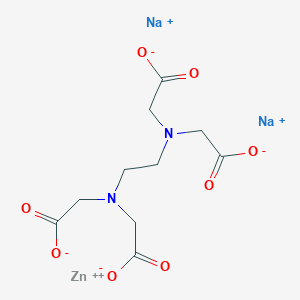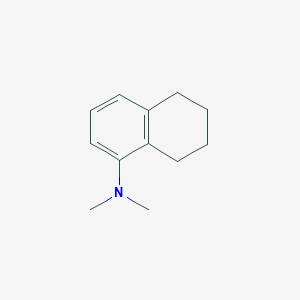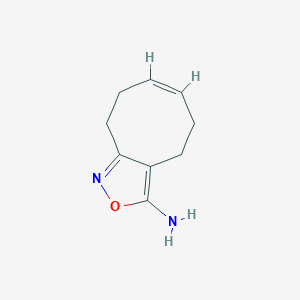
3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is not fully understood. However, it is believed to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate and dopamine. It has also been shown to enhance synaptic plasticity, which is essential for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole in lab experiments is its ability to modulate the activity of glutamate receptors. This makes it an ideal compound for studying the role of these receptors in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It is essential to use caution when handling this compound in the lab.
Orientations Futures
There are several future directions for the study of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a tool for studying the role of glutamate receptors in synaptic plasticity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, the 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a unique chemical compound that has gained significant attention in the scientific research community. Its potential applications in the field of neuroscience make it an essential compound for studying the role of glutamate receptors in various neurological disorders. However, caution must be taken when handling this compound due to its potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a complex process that involves several steps. The most common method used to synthesize this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the final product.
Applications De Recherche Scientifique
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
Propriétés
Numéro CAS |
13054-49-4 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
(6Z)-4,5,8,9-tetrahydrocycloocta[c][1,2]oxazol-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-7-5-3-1-2-4-6-8(7)11-12-9/h1-2H,3-6,10H2/b2-1- |
Clé InChI |
VYOVLIPTRLLMFI-UPHRSURJSA-N |
SMILES isomérique |
C/1CC2=C(ON=C2CC/C=C1)N |
SMILES |
C1CC2=C(ON=C2CCC=C1)N |
SMILES canonique |
C1CC2=C(ON=C2CCC=C1)N |
Synonymes |
Cyclooct[c]isoxazole, 3-amino-4,5,8,9-tetrahydro- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
